Physicochemical Property Differentiation: Melting Point and Predicted pKa vs. 4-(5-Phenyloxazol-2-yl)benzonitrile
While direct experimental data for 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile is limited, its primary comparator, the regioisomer 4-(5-Phenyloxazol-2-yl)benzonitrile, has a well-defined melting point of 174-176 °C and a predicted pKa of -0.72 . This stark contrast in physical properties, particularly the high melting point indicative of strong intermolecular forces in the 2-yl isomer, highlights the critical differences in crystal packing and solubility that will directly impact the purification, formulation, and handling of these compounds during synthesis .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | 4-(5-Phenyloxazol-2-yl)benzonitrile: 174-176 °C |
| Quantified Difference | Not applicable |
| Conditions | Experimental measurement |
Why This Matters
The significant difference in melting point between regioisomers is a key indicator of different crystal lattice energies, which will affect solubility, purification strategies, and downstream processing in a GMP environment.
